4-Methyl-1,2,3-thiadiazole-5-carbaldehyde 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 127108-66-1
VCID: VC21158124
InChI: InChI=1S/C4H4N2OS/c1-3-4(2-7)8-6-5-3/h2H,1H3
SMILES: CC1=C(SN=N1)C=O
Molecular Formula: C4H4N2OS
Molecular Weight: 128.15 g/mol

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

CAS No.: 127108-66-1

Cat. No.: VC21158124

Molecular Formula: C4H4N2OS

Molecular Weight: 128.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde - 127108-66-1

Specification

CAS No. 127108-66-1
Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
IUPAC Name 4-methylthiadiazole-5-carbaldehyde
Standard InChI InChI=1S/C4H4N2OS/c1-3-4(2-7)8-6-5-3/h2H,1H3
Standard InChI Key OXDOIOYUIISYNE-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C=O
Canonical SMILES CC1=C(SN=N1)C=O

Introduction

Chemical Structure and Properties

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde features a thiadiazole ring with a methyl group at the 4-position and an aldehyde functional group at the 5-position. This unique configuration contributes to its lipophilicity and interaction with biological targets. The compound is characterized by its ability to undergo various chemical reactions, particularly at the aldehyde group, which makes it versatile for synthetic applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde:

PropertyValue
CAS Number127108-66-1
Molecular FormulaC₄H₄N₂OS
Molecular Weight128.15 g/mol
IUPAC Name4-methylthiadiazole-5-carbaldehyde
InChI KeyOXDOIOYUIISYNE-UHFFFAOYSA-N
Canonical SMILESCC1=C(SN=N1)C=O
EC Number832-108-6

These properties were derived from authoritative chemical databases and contribute to the compound's unique reactivity profile .

Structural Characteristics

The heterocyclic structure of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde contains a five-membered ring with three nitrogen atoms and one sulfur atom. The presence of these heteroatoms creates an electron-rich system that influences the compound's reactivity. The aldehyde group serves as a versatile functional handle for further derivatization through oxidation, reduction, or condensation reactions.

Chemical Reactivity

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, which makes it a valuable building block in synthetic chemistry.

Types of Reactions

The compound participates in several types of reactions:

  • Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid).

  • Reduction Reactions: The aldehyde can be reduced to form 4-Methyl-1,2,3-thiadiazole-5-methanol.

  • Condensation Reactions: The aldehyde group readily reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. This is particularly important for the synthesis of biologically active derivatives .

  • Substitution Reactions: The thiadiazole ring can undergo various substitution reactions, leading to a diverse array of derivatives.

Applications

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde has found applications in multiple scientific fields due to its diverse chemical properties and biological activities.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties. Its derivatives have shown promising activity against mycobacteria, making them potential candidates for tuberculosis treatment .

Research has demonstrated that hydrazone derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established drugs like isoniazid . For example, one study reported that 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative demonstrated high antimycobacterial activity (MIC = 0.0730 µM) with minimal cytotoxicity against normal cell lines (selectivity index SI = 3516 for HEK-293, and SI = 2979 for CCL-1) .

Agricultural Applications

In agricultural chemistry, 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives contribute to the development of fungicides, herbicides, and plant growth regulators.

One study mentioned that derivatives of this compound exhibit significant antifungal properties against various fungi such as Valsa mali, Botrytis cinerea, and Rhizoctonia solani at concentrations as low as 50 μg/mL. These compounds enhance crop yields by improving plant resistance to pests and diseases.

Additionally, a patent describes the use of related compounds such as 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide as agents with herbicidal and growth-regulating actions .

Material Science Applications

In material science, 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is incorporated into polymers to improve their thermal stability and mechanical properties. This enhancement is critical for industries requiring durable materials that can withstand harsh conditions.

Biological Activity

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives exhibit diverse biological activities, with significant focus on their antimicrobial properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives against various microorganisms.

Antibacterial Activity

The compound exhibits significant inhibitory effects against Gram-positive bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) against different bacterial strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.95 - 15.62
Micrococcus luteus3.91 - 62.5

This activity profile suggests potential applications in developing novel antibacterial agents.

Antimycobacterial Activity

One of the most promising applications of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde derivatives is in tuberculosis treatment. The table below presents the activity of selected derivatives against Mycobacterium tuberculosis:

CompoundMIC (µM)Selectivity Index (HEK-293)Selectivity Index (CCL-1)
3d (hydrazone derivative)0.07335162979
5g (sulfonyl hydrazone)0.076Not reportedNot reported
5k (sulfonyl hydrazone)0.0716Not reportedNot reported

These values are comparable to isoniazid, a standard antitubercular drug, indicating the potential of these derivatives as novel antitubercular agents .

Antifungal Activity

Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde have shown moderate to strong fungicidal activity against several fungal species in vitro. The biochemical analysis indicates that these compounds may influence cellular processes in fungi, such as gene expression and metabolism.

Mechanism of Action

The mechanism by which 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives exert their biological effects involves several pathways:

  • Target Interaction: The compounds primarily target bacterial cell walls and membranes, leading to disruption and eventual cell death.

  • Molecular Binding: It is suggested that the compounds bind to biomolecules and enzymes, potentially altering gene expression and metabolic flux within cells.

  • Enzyme Inhibition: Some derivatives have been studied for their interaction with enoyl-ACP reductase (InhA), an essential enzyme in fatty acid biosynthesis in mycobacteria. Molecular docking studies have provided promising insights into the potential mechanism of action against tuberculosis .

Research Applications

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde has been the subject of various research studies, particularly in the development of novel derivatives with enhanced biological activities.

Schiff Base Formation

A significant application of this compound is in the formation of Schiff bases. A study reported the synthesis of a Schiff base, (12E)-4-methyl-N-((4-oxo-4H-chromone-3-yl)methylene)-1,2,3,-thiadiazole-5-carboxylic acid hydrazide, obtained by the condensation of 4-oxo-4H-chromene-3-carbaldehyde and 4–Methyl-1,2,3,-thiadiazole-5-carboxylic acid hydrazide .

The synthesized Schiff base was further used for complexation with different transition metal ions such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These metal complexes exhibited remarkable antibacterial and antifungal activity compared to the parent ligand .

Green Synthesis Approaches

Recent research has explored environmentally friendly approaches to synthesize derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide. One study reported the micelle-promoted synthesis of Schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio-based green media .

The researchers found that using a co-solvent system of ethyl lactate and water with sodium dodecyl sulfate (SDS) as a surfactant resulted in excellent yields of the desired products at room temperature without the need for dehydrating agents or specialized equipment .

Hazard StatementDescriptionSignal Word
H302Harmful if swallowedWarning
H312Harmful in contact with skinWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H332Harmful if inhaledWarning
H335May cause respiratory irritationWarning

These classifications indicate that appropriate safety measures should be taken when handling this compound .

Hazard Classes and Categories

The compound falls into several hazard classes:

  • Acute Toxicity (Category 4) - Oral, Dermal, Inhalation

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

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